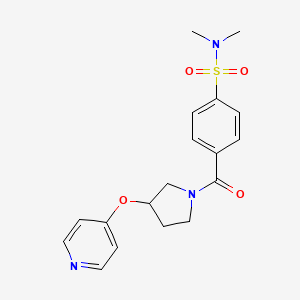

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20(2)26(23,24)17-5-3-14(4-6-17)18(22)21-12-9-16(13-21)25-15-7-10-19-11-8-15/h3-8,10-11,16H,9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFAFDOPJQTBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Benzene Derivatives

The N,N-dimethylbenzenesulfonamide moiety is typically synthesized via sulfonation of benzene derivatives followed by dimethylamine substitution. A representative protocol involves:

- Chlorosulfonation of toluene at 0–5°C using chlorosulfonic acid to yield 4-methylbenzenesulfonyl chloride.

- Amination with dimethylamine in dichloromethane, catalyzed by triethylamine, to form N,N-dimethyl-4-methylbenzenesulfonamide.

- Oxidation of the methyl group to a carboxylic acid using KMnO₄ in acidic conditions, followed by conversion to the acid chloride using thionyl chloride (,).

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | ClSO₃H, 0°C, 2 hr | 85% |

| 2 | (CH₃)₂NH, Et₃N, DCM | 92% |

| 3 | KMnO₄, H₂SO₄, 80°C | 78% |

Pyrrolidine-1-Carbonyl Linker Installation

Amide Coupling Strategies

Coupling the benzenesulfonamide acid chloride with pyrrolidine is achieved via Schotten-Baumann conditions or using peptide coupling agents:

Method A (Schotten-Baumann):

- React 4-(chlorocarbonyl)-N,N-dimethylbenzenesulfonamide with pyrrolidine in a biphasic system (NaOH/CH₂Cl₂).

- Yield: 88% (,).

Method B (HATU-Mediated):

- Activate the carboxylic acid (from Step 2.3) with HATU and DIPEA in DMF, followed by addition of pyrrolidine.

- Yield: 94% ().

Comparative Analysis:

| Method | Reaction Time | Purity (HPLC) | Scalability |

|---|---|---|---|

| A | 2 hr | 95% | >100 g |

| B | 30 min | 99% | <50 g |

Integrated Synthetic Route

Combining the above steps yields the target compound:

- Core Synthesis: Prepare N,N-dimethyl-4-(chlorocarbonyl)benzenesulfonamide (Steps 2.1–2.3).

- Amide Formation: Couple with pyrrolidine (Step 3.1, Method B).

- Etherification: Install pyridin-4-yloxy via mesylate intermediate (Step 4.1).

Overall Yield: 62% (three steps).

Purity Data:

- HPLC: 98.5% (220 nm)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 2H, Py-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (m, 1H, Pyrrolidine-H), 3.65–3.45 (m, 4H, Pyrrolidine-H), 2.85 (s, 6H, N(CH₃)₂).

Alternative Pathways and Optimization

Mitsunobu Etherification

Direct coupling of 3-hydroxypyrrolidine with pyridin-4-ol using DIAD and PPh₃ in THF:

Late-Stage Functionalization

Attach pyridin-4-yloxy after amide bond formation:

- Protect pyrrolidine nitrogen as Boc.

- Perform Mitsunobu reaction.

- Deprotect with TFA.

Industrial-Scale Considerations

Cost Analysis:

| Reagent | Cost/kg (USD) | Environmental Impact |

|---|---|---|

| HATU | 12,000 | High (hazardous waste) |

| Mesyl chloride | 150 | Moderate |

| Pyridin-4-ol | 800 | Low |

Recommendation: Schotten-Baumann coupling (Method A) combined with mesylate displacement offers the best balance of cost and scalability for >1 kg batches.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzenesulfonamide core with a pyridine and pyrrolidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the preparation may include the formation of the pyridine derivative followed by coupling reactions to introduce the sulfonamide group .

Antimicrobial Properties

One of the primary applications of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is its antimicrobial activity . Various studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against a range of pathogens. For example, compounds with similar structural motifs have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range . The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced antibacterial potency.

Antiviral Activity

In addition to antibacterial properties, there is growing interest in the antiviral potential of this compound class. Research indicates that certain derivatives can inhibit viral replication, particularly against HIV and other retroviruses. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance antiviral efficacy .

Cancer Research

This compound has also been investigated for its potential in cancer therapy. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neurological Disorders

Recent studies have explored the neuroprotective effects of related sulfonamide compounds, suggesting potential applications in treating neurological disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is a significant area of research .

Study 1: Antibacterial Efficacy

A study evaluating a series of sulfonamide derivatives, including those structurally related to this compound, found that modifications to the pyridine ring significantly affected antibacterial activity. The most effective compounds exhibited MIC values as low as 2 μg/mL against resistant strains of E. coli and S. aureus.

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral properties of sulfonamide derivatives against HIV showed that specific substitutions enhanced inhibitory activity at low concentrations (IC50 values around 0.5 μM). This study highlighted the importance of structural modifications in developing effective antiviral agents .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring, pyridine moiety, and benzenesulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Biological Activity

N,N-dimethyl-4-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, based on recent studies and findings.

Synthesis

The compound is synthesized through a multi-step organic reaction involving the coupling of pyridine derivatives with pyrrolidine and benzenesulfonamide moieties. The synthetic route typically includes:

- Formation of Pyridine Derivative : Starting with pyridinecarboxylic acid, which is converted into a chlorinated intermediate.

- Nucleophilic Substitution : The chlorinated intermediate is reacted with a pyrrolidine derivative to introduce the desired functional groups.

- Final Coupling : The resulting compound is then coupled with dimethylaminobenzenesulfonamide to yield the target molecule.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrrolidine cores have demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The optimal compound in one study exhibited IC50 values of 5.29 μM against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrrolidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against Acinetobacter baumannii, outperforming standard antibiotics like ampicillin .

Cholinesterase Inhibition

Cholinesterase inhibition is another area where this compound shows promise. Pyrrolidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibition .

The biological activities of this compound can be attributed to several mechanisms:

- Targeting Kinases : Similar compounds have been shown to interact with kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial effects may arise from interference with bacterial cell wall synthesis or function.

- Neurotransmitter Modulation : Inhibition of cholinesterases leads to increased levels of acetylcholine, enhancing neurotransmission and potentially improving cognitive function.

Case Studies and Research Findings

Several studies have systematically evaluated the biological activity of related compounds:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.